molecular formula C9H13N3O B265727 2-(1-Piperidinyl)-4-pyrimidinol

2-(1-Piperidinyl)-4-pyrimidinol

Cat. No. B265727
M. Wt: 179.22 g/mol
InChI Key: RCLPPVGRWSZZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperidinyl)-4-pyrimidinol, also known as PPY, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. PPY is a heterocyclic compound with a pyrimidine ring and a piperidine ring, making it a unique and versatile molecule.

Mechanism of Action

2-(1-Piperidinyl)-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase and DNA polymerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and cell cycle progression, ultimately leading to cell death. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(1-Piperidinyl)-4-pyrimidinol has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-(1-Piperidinyl)-4-pyrimidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(1-Piperidinyl)-4-pyrimidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(1-Piperidinyl)-4-pyrimidinol also has a high degree of selectivity for its targets, making it a valuable tool for studying the mechanisms of action of enzymes and neurotransmitters. However, 2-(1-Piperidinyl)-4-pyrimidinol also has some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on 2-(1-Piperidinyl)-4-pyrimidinol. One area of interest is the development of 2-(1-Piperidinyl)-4-pyrimidinol-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the neuroprotective effects of 2-(1-Piperidinyl)-4-pyrimidinol and its potential use in the treatment of neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 2-(1-Piperidinyl)-4-pyrimidinol to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, 2-(1-Piperidinyl)-4-pyrimidinol is a unique and versatile molecule with significant potential for use in the field of medicinal chemistry. Its antitumor, antiviral, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of 2-(1-Piperidinyl)-4-pyrimidinol and its potential applications in the treatment of various diseases.

Synthesis Methods

2-(1-Piperidinyl)-4-pyrimidinol can be synthesized through a multi-step process that involves the reaction of 2,4-dichloropyrimidine with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-(1-piperidinyl)pyrimidine, which is then treated with sodium borohydride to produce 2-(1-Piperidinyl)-4-pyrimidinol. The final product is obtained through purification by column chromatography or recrystallization.

Scientific Research Applications

2-(1-Piperidinyl)-4-pyrimidinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(1-Piperidinyl)-4-pyrimidinol

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13)

InChI Key

RCLPPVGRWSZZNX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Origin of Product

United States

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